molecular formula C10H20ClNO2 B6353909 ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride CAS No. 1171185-92-4

ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride

Cat. No.: B6353909
CAS No.: 1171185-92-4
M. Wt: 221.72 g/mol
InChI Key: XHAOHFNBBUINOT-UHFFFAOYSA-N
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Description

Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of aminocycloalkane carboxylates. This compound is characterized by the presence of an ethyl ester group, an amino group, and a cycloheptane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride typically involves the following steps:

    Cycloheptanone Formation: The starting material, cycloheptanone, is prepared through the oxidation of cycloheptanol.

    Amination: Cycloheptanone undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form ethyl 1-aminocycloheptane-1-carboxylate.

    Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cycloheptane ring provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.

    1-Aminocyclobutanecarboxylic acid: Used in peptide synthesis.

    1-Aminocyclopentane-1-carboxylic acid: Studied for its potential therapeutic applications.

Uniqueness

Ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride is unique due to its larger ring size compared to similar compounds, which can influence its chemical reactivity and biological interactions. The presence of the ethyl ester group also provides additional functional versatility, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 1-aminocycloheptane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)10(11)7-5-3-4-6-8-10;/h2-8,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAOHFNBBUINOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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